molecular formula C16H16ClN5O2S B3012555 N-(3-chloro-4-methylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 891135-33-4

N-(3-chloro-4-methylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No. B3012555
CAS RN: 891135-33-4
M. Wt: 377.85
InChI Key: IBDWGOSXYVYUFJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H16ClN5O2S and its molecular weight is 377.85. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • The compound is involved in the synthesis of amino derivatives of triazolopyrimidine. Such processes often involve heterocyclization and the Dimroth rearrangement, stabilizing the molecule through hydrogen bond formation (R. I. Vas’kevich et al., 2006).
  • The synthesis process can also lead to the formation of triazolopyrimidine derivatives through reactions with other compounds, demonstrating the versatility of this compound in creating various heterocyclic structures (V. Britsun et al., 2006).

Antimicrobial Activities

  • Some derivatives of this compound have been explored for their antimicrobial activities. Fused pyrimidines, including triazolopyrimidines, show potential in this area, highlighting the compound's role in developing antimicrobial agents (M. Hossain & M. Bhuiyan, 2009).

Herbicidal Activity

  • Certain derivatives of this compound, specifically triazolopyrimidine derivatives, have shown promising herbicidal activity against plants like rape and barnyardgrass. This suggests potential applications in agriculture and weed management (Guangfu Yang et al., 2001).

Antitumor Activities

  • The compound's derivatives have been studied for their antitumor activities. In some cases, they exhibit high potency against cancer cell lines, comparable to standard antitumor drugs, indicating potential therapeutic applications (S. M. Gomha et al., 2017).

Structural and Mechanistic Insights

  • Research has also focused on understanding the structural properties and reaction mechanisms involving this compound and its derivatives. Studies on its synthesis, crystal structure, and reaction pathways contribute to a deeper understanding of its chemical behavior and potential applications (H. Repich et al., 2017).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2S/c1-8-4-5-11(6-12(8)17)18-13(23)7-25-16-21-20-15-19-14(24)9(2)10(3)22(15)16/h4-6H,7H2,1-3H3,(H,18,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDWGOSXYVYUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C(=C(C(=O)N3)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

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